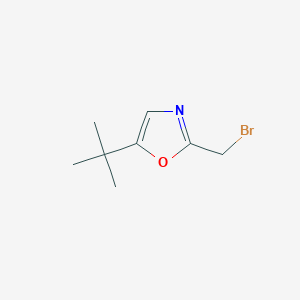
3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its appearance (solid, liquid, gas, color, etc.) and odor if applicable .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and others. These properties can help in identifying the compound and understanding its behavior .Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that 2-keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals .
Result of Action
The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, results in the formation of a new carbon-carbon bond .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid involves the reaction of 2-methoxyethylhydrazine with ethyl acetoacetate to form 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid ethyl ester, which is then hydrolyzed to yield the desired product.", "Starting Materials": [ "2-methoxyethylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in dry ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 2-methoxyethylhydrazine to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 5: Dissolve the ethyl ester in hydrochloric acid and reflux for 2 hours.", "Step 6: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid." ] } | |
Número CAS |
949034-42-8 |
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



